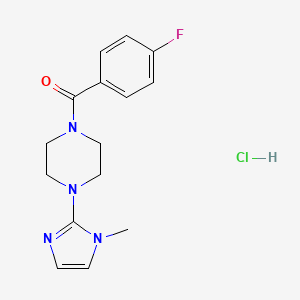
3-BENZOYL-6-ETHYL-4-(4-ETHYLBENZENESULFONYL)QUINOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BENZOYL-6-ETHYL-4-(4-ETHYLBENZENESULFONYL)QUINOLINE is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzoyl group, an ethyl group, and an ethylbenzenesulfonyl group attached to the quinoline core, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOYL-6-ETHYL-4-(4-ETHYLBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via a Povarov reaction, which involves the cyclization of aniline derivatives with aldehydes and alkenes in the presence of a Lewis acid catalyst such as FeCl3.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation, where benzoyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst like AlCl3.
Sulfonylation: The ethylbenzenesulfonyl group can be introduced through sulfonylation reactions using ethylbenzenesulfonyl chloride and a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous-flow processes and automated synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-BENZOYL-6-ETHYL-4-(4-ETHYLBENZENESULFONYL)QUINOLINE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X)
Major Products
Oxidation: Quinoline N-oxides
Reduction: Alcohol derivatives
Substitution: Halogenated, nitrated, or alkylated quinoline derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-BENZOYL-6-ETHYL-4-(4-ETHYLBENZENESULFONYL)QUINOLINE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinolinyl-pyrazoles: Compounds with similar pharmacological profiles.
Uniqueness
3-BENZOYL-6-ETHYL-4-(4-ETHYLBENZENESULFONYL)QUINOLINE stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
[6-ethyl-4-(4-ethylphenyl)sulfonylquinolin-3-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3S/c1-3-18-10-13-21(14-11-18)31(29,30)26-22-16-19(4-2)12-15-24(22)27-17-23(26)25(28)20-8-6-5-7-9-20/h5-17H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWVFIXOZNIVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2961626.png)

![5,5-Dimethyl-1-oxaspiro[2.3]hexane](/img/structure/B2961628.png)



![4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine](/img/structure/B2961633.png)

![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-fluoro-6-(propan-2-yl)pyrimidin-4-amine](/img/structure/B2961637.png)

